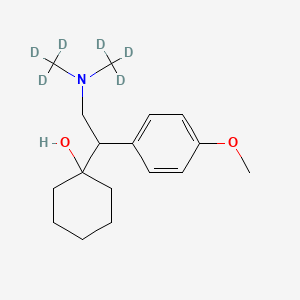

Venlafaxine-d6

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Venlafaxine involves a short, resolution-free asymmetric process for the synthesis of one isomer of Venlafaxine, (−)-Venlafaxine . This process can be used for racemic synthesis of Venlafaxine with an overall yield of 65% .Molecular Structure Analysis

Venlafaxine is a relatively new and structurally novel antidepressant . It is chemically unrelated to tricyclic, tetracyclic, and other antidepressants .Chemical Reactions Analysis

Venlafaxine is mainly metabolized by liver cytochrome P450 enzymes in vivo, producing the main active metabolite O-desmethylvenlafaxine (ODV) and two other lower active secondary metabolites N-desmethylvenlafaxine and N,O-desmethylvenlafaxine .Physical And Chemical Properties Analysis

The thermal analytical study of Venlafaxine hydrochloride was investigated using thermogravimetry (TG) and differential scanning calorimetry (DSC). The DSC curves have shown a sharp endothermic event at 211 °C and TG demonstrated a single stage of mass loss between 254 and 283 °C .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacogenetics

- Venlafaxine is primarily metabolized by CYP2D6 to produce active metabolite O-desmethylvenlafaxine (ODV) and to a lesser extent by CYP3A4 to yield N-desmethylvenlafaxine (NDV). Research has highlighted the polymorphism of the CYP2D6 gene and its influence on venlafaxine's effectiveness in treating depressive disorders (Shams et al., 2006).

- Studies on venlafaxine's pharmacogenetics have shown that variants in the norepinephrine transporter gene (SLC6A2) may predict treatment remission in major depressive disorder (MDD) patients treated with venlafaxine (Yeh et al., 2015).

Pharmacokinetics and Drug Monitoring

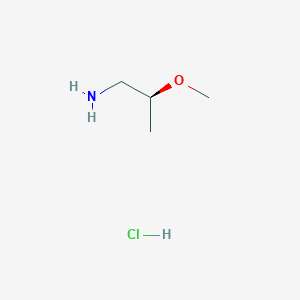

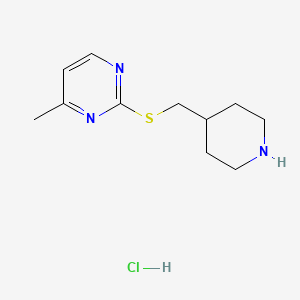

- A novel method using ultra-performance liquid chromatography–mass spectrometry (UPLC–MS/ESI) for simultaneous determination of venlafaxine and ODV in rat plasma has been developed, utilizing Venlafaxine-d6 as the internal standard, aiding in pharmacokinetic studies (Dubey et al., 2013).

- Research involving population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine highlighted the impact of morbidity and concomitant medication on their pharmacokinetics, contributing to precision medication in clinical practice (Wang et al., 2022).

Analytical Techniques and Dosage Evaluation

- Studies have been conducted on developing sensitive electrochemical detection methods for venlafaxine, such as using a screen-printed electrode modified via La3+/Co3O4 nano-cubes, which can be applied in drug quality control (Maddah et al., 2020).

- A physiologically based pharmacokinetic (PBPK) model was developed for venlafaxine and its metabolite to evaluate dosage appropriacy in relation to CYP2D6 genotype. This model helps in individualizing dosage for maximum therapeutic effects and minimal toxicities (Cho, 2020).

Clinical Applications and Drug Interactions

- Venlafaxine has been compared with other antidepressants like fluvoxamine in treating delusional depression, demonstrating its potential efficacy in such conditions (Zanardi et al., 2000).

- Clinical drug-drug interactions involving venlafaxine have been extensively studied, emphasizing its variability in antidepressant response and the need for considering drug interactions alongside other patient characteristics (Magalhães et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345307 | |

| Record name | Venlafaxine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Venlafaxine-d6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Venlafaxine-d6 used as an internal standard in this study?

A1: Venlafaxine-d6 is a deuterated form of Venlafaxine, meaning it has a similar chemical structure with the addition of deuterium atoms. These atoms make the molecule slightly heavier but don't significantly alter its chemical behavior. This similarity is crucial because it allows Venlafaxine-d6 to mimic the behavior of Venlafaxine during sample preparation and analysis. []

Q2: Can you describe the specific analytical method used in this study for Venlafaxine and O-desmethylvenlafaxine analysis?

A2: The study utilizes a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Venlafaxine and O-desmethylvenlafaxine in human plasma. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)

![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)

![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)

![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)

![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)